molecular formula C13H11ClN2S B3036490 2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine CAS No. 344281-80-7

2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine

Cat. No. B3036490
CAS RN: 344281-80-7
M. Wt: 262.76 g/mol
InChI Key: SPACQUXRROKFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine (2-AS-5-CPP) is a heterocyclic compound belonging to the pyrimidine family. It is used as a building block in organic synthesis, and is also used in the laboratory for a variety of scientific research applications.

Scientific Research Applications

Antimalarial Activity

  • A study by Rollo (1951) discussed 2,4-diamino-5-p-chlorophenyl-6-ethyl pyrimidine showing high activity against malaria infections in laboratory animals. It was effective against strains of malaria parasites resistant to proguanil (Rollo, 1951).

Antitumoral Substances

  • Sokolova and Magidson (1968) synthesized derivatives of N-(4-pyrimidyl)ethylamine with allyl or p-chlorophenyl groups in position 5 of the pyrimidine nucleus as potential antitumoral substances (Sokolova & Magidson, 1968).

Structural and Bonding Analysis

  • Sherlin et al. (2018) investigated 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine using spectroscopic methods and computational analysis, highlighting its structural and bonding characteristics, crucial for its activity as an antimalarial drug (Sherlin et al., 2018).

Chemical Synthesis and Reactions

  • Dyachenko et al. (2014) researched the reaction of 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one with arylsulfanyl chlorides, leading to the synthesis of fused pyrimidine systems, demonstrating the compound's utility in organic synthesis (Dyachenko et al., 2014).

Hydrogen Bonding in Crystal Structures

  • Balasubramani et al. (2007) investigated the crystal structures of pyrimidine derivatives, focusing on hydrogen bonding involving the pyrimidine ring, which is critical for understanding molecular interactions (Balasubramani et al., 2007).

Novel Synthesis Routes

  • Baker and Lourens (1967) synthesized a series of 5-(p-chlorophenyl)pyrimidines with various substitutions for studying their binding to dihydrofolic reductase. This research is significant for understanding the binding modes of pyrimidine derivatives in biochemical pathways (Baker & Lourens, 1967).

Biological Evaluation

  • Rani et al. (2012) synthesized novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and evaluated their antioxidant, anticancer, antibacterial, and anti-inflammatory activities. This showcases the compound's versatility in pharmaceutical applications (Rani et al., 2012).

properties

IUPAC Name

5-(4-chlorophenyl)-2-prop-2-enylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPACQUXRROKFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylsulfanyl)-5-(4-chlorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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